molecular formula C6H5ClN2O3 B1600467 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one CAS No. 95835-64-6

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B1600467
CAS No.: 95835-64-6
M. Wt: 188.57 g/mol
InChI Key: LXOGQFQXRSVZRP-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a chlorine atom at the fourth position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one typically involves the nitration of 4-chloro-6-methylpyridin-2(1H)-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-6-methyl-3-nitropyridin-2(1H)-one.

    Substitution: 4-Substituted-6-methyl-3-nitropyridin-2(1H)-one derivatives.

    Oxidation: 4-Chloro-6-carboxy-3-nitropyridin-2(1H)-one.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one serves as a precursor or active ingredient in the development of pharmaceuticals. Its derivatives have been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory and Anticancer Activities : The compound has shown potential in inhibiting specific enzymes that are crucial in inflammatory processes and cancer cell proliferation. Modifications to its nitro and chloro groups can enhance these interactions, leading to improved efficacy and reduced toxicity .

Agricultural Chemicals

The compound's derivatives have been explored for their phytotoxic activities, particularly against dicotyledonous plant species. Studies have shown that certain formulations based on this compound can selectively inhibit the growth of undesirable plants while being less harmful to monocotyledonous species . This selectivity is valuable in developing herbicides that target specific weeds without damaging crops.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of derivatives of this compound demonstrated significant inhibition of cancer cell lines when modified with various functional groups. The research highlighted how specific substitutions could enhance binding affinity to cancer-related targets, indicating potential for drug development.

Case Study 2: Herbicidal Activity

Another research project evaluated the phytotoxic effects of this compound on several plant species. The results showed that at specific concentrations, the compound effectively inhibited the growth of Ipomoea grandifolia and Cucumis sativus, suggesting its utility as an herbicide in agricultural practices .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsExhibits strong antimicrobial properties
Anti-inflammatory drugsInhibits key enzymes involved in inflammation
Anticancer therapiesModifications enhance efficacy against cancer cells
Agricultural ChemicalsHerbicidesSelectively inhibits growth in dicotyledonous plants

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitropyridin-2(1H)-one: Lacks the methyl group at the sixth position.

    6-Methyl-3-nitropyridin-2(1H)-one: Lacks the chlorine atom at the fourth position.

    4-Chloro-6-methylpyridin-2(1H)-one: Lacks the nitro group at the third position.

Uniqueness

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity

Biological Activity

4-Chloro-6-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a chlorine atom at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring, contributing to its reactivity and biological interactions.

  • Molecular Formula : C7_7H6_6ClN3_3O2_2
  • Molecular Weight : Approximately 188.57 g/mol

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies suggest that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has shown promise as an anticancer agent. For instance, its structural analogs have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. Notably, compounds similar to this compound have demonstrated inhibitory effects on kinases such as p70S6Kβ, with IC50 values indicating significant potency.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInhibits kinases involved in cell proliferation
Anti-inflammatoryPotential to modulate inflammatory responses
Enzyme InhibitionInteracts with various enzymes affecting cellular processes

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components. The presence of chlorine and methyl groups enhances the compound's stability and reactivity, influencing its interactions with enzymes and receptors .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Kinase Inhibition Studies : A study reported that derivatives of nitropyridines showed significant inhibitory activity against several kinases, suggesting that modifications to the nitro and chloro groups could enhance their efficacy against cancer cells .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound exhibits antimicrobial properties against various strains, indicating its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .

Properties

IUPAC Name

4-chloro-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOGQFQXRSVZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465739
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95835-64-6
Record name 4-CHLORO-6-METHYL-3-NITROPYRIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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